

Foreword: The Strategic Value of a Halogenated Indole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **(5-chloro-1H-indol-2-yl)methanol**

Cat. No.: **B2774249**

[Get Quote](#)

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, **(5-chloro-1H-indol-2-yl)methanol**, represents a key intermediate in this molecular design process. The presence of a chlorine atom at the 5-position is known to enhance the biological activity of various compounds, while the 2-hydroxymethyl group provides a reactive handle for extensive synthetic diversification.[3] This document serves as a comprehensive resource for researchers, offering detailed insights into the synthesis, properties, reactivity, and safe handling of this valuable chemical building block.

Physicochemical and Structural Properties

(5-chloro-1H-indol-2-yl)methanol is a white solid at room temperature.[4] Its core structure consists of a bicyclic indole system with a chloro substituent on the benzene ring and a hydroxymethyl group on the pyrrole ring. These features make it a versatile precursor for more complex molecular architectures.[5][6]

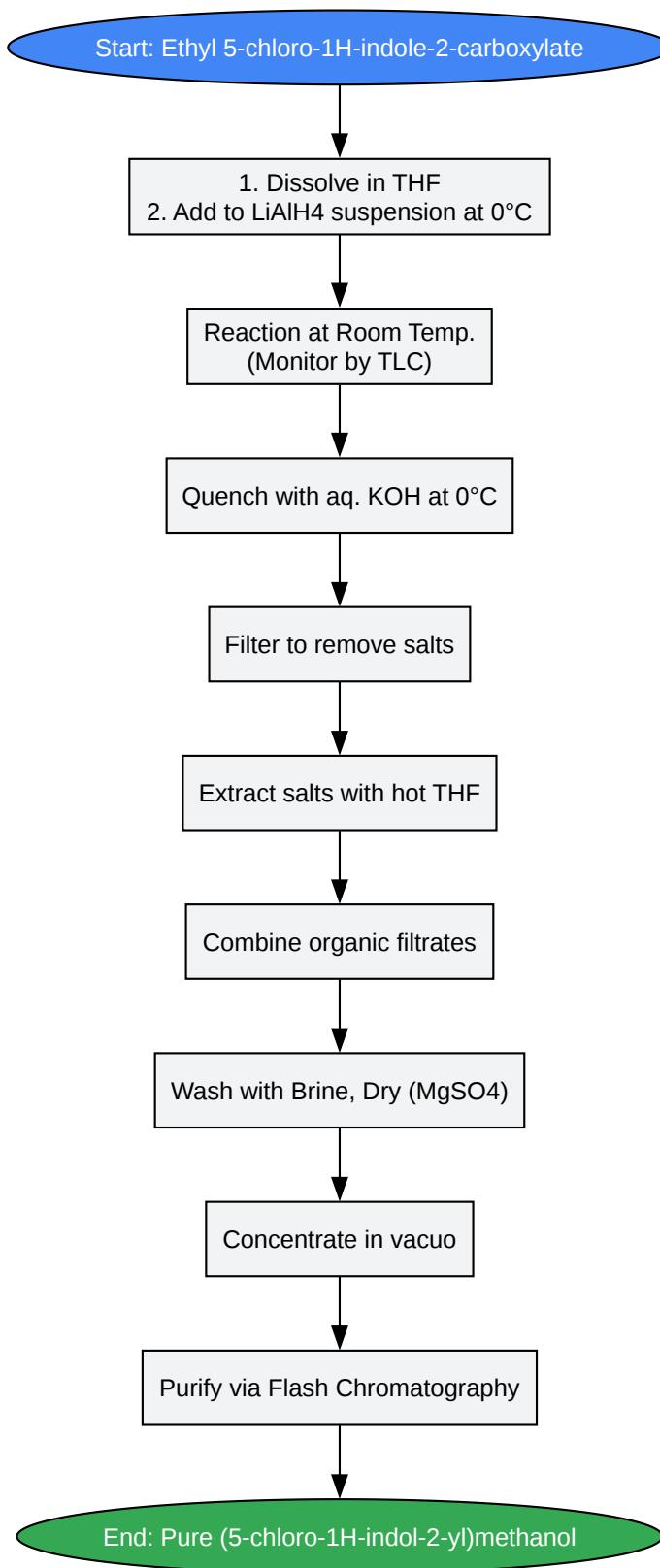
Table 1: Physicochemical Properties of **(5-chloro-1H-indol-2-yl)methanol**

Property	Value	Source(s)
CAS Number	53590-47-9	[5] [7]
Molecular Formula	C ₉ H ₈ CINO	[7] [8]
Molecular Weight	181.62 g/mol	[7]
IUPAC Name	(5-chloro-1H-indol-2-yl)methanol	[9]
Melting Point	112-113 °C	[4]
SMILES	C1=CC2=C(C=C1Cl)C=C(N2)CO	[7] [9]
InChI Key	YXWBLLVBNCUCTI-UHFFFAOYSA-N	[7] [9]

| Appearance | White solid |[\[4\]](#) |

Caption: Chemical structure of **(5-chloro-1H-indol-2-yl)methanol**.

Synthesis and Purification


The most direct and efficient synthesis of **(5-chloro-1H-indol-2-yl)methanol** involves the reduction of a corresponding indole-2-carboxylate precursor. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) ensures a high-yield conversion of the ester to the primary alcohol.[\[4\]](#)

Synthesis Protocol: Reduction of Ethyl 5-chloro-1H-indole-2-carboxylate

This protocol is adapted from a general procedure for the synthesis of (1H-indol-2-yl)methanol compounds.[\[4\]](#) The causality for this experimental design lies in the high reactivity of LiAlH₄, which readily reduces esters to alcohols, and the choice of THF as an anhydrous aprotic solvent to prevent quenching of the reagent. The aqueous potassium hydroxide workup is a standard Fieser workup, designed to carefully quench excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

Step-by-Step Methodology:

- Setup: Charge a dry, two-necked round-bottom flask with freshly distilled tetrahydrofuran (THF, 20 mL) and lithium aluminum hydride (LiAlH_4 , 0.59 g, 15.6 mmol) under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the flask to 0 °C using an ice bath.
- Addition of Precursor: Carefully add the crude ethyl 5-chloro-1H-indole-2-carboxylate (10.0 mmol) portionwise to the stirred LiAlH_4 suspension.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2 hours).
- Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add 20 mL of THF followed by 1.1 mL of 20% aqueous potassium hydroxide (KOH) solution dropwise.
- Workup: Stir the resulting mixture for 10 minutes. Filter the mixture through a Buchner funnel to remove the precipitated inorganic salts.
- Extraction: Transfer the filter cake back to the flask and extract again with 20 mL of refluxing THF to recover any adsorbed product. Filter and combine the organic filtrates.
- Purification: Wash the combined organic filtrates with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Chromatography: Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent system to afford pure **(5-chloro-1H-indol-2-yl)methanol** as a white solid (89% yield).^[4]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Structural confirmation of **(5-chloro-1H-indol-2-yl)methanol** is achieved through standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative, providing distinct signals for each proton in the molecule.

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 400 MHz)[4]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
11.27	s (singlet)	-	1H	NH-1
7.84-7.22	m (multiplet)	-	2H	Ar-H (C4-H, C7-H)
7.06	dd (doublet of doublets)	$J_1 = 8.5, J_2 = 1.9$	1H	Ar-H (C6-H)
6.31	s (singlet)	-	1H	C3-H
5.36	t (triplet)	$J = 5.6$	1H	CH ₂ OH

| (Not specified, but expected) | (Broad signal) | - | 2H | CH₂OH |

Interpretation:

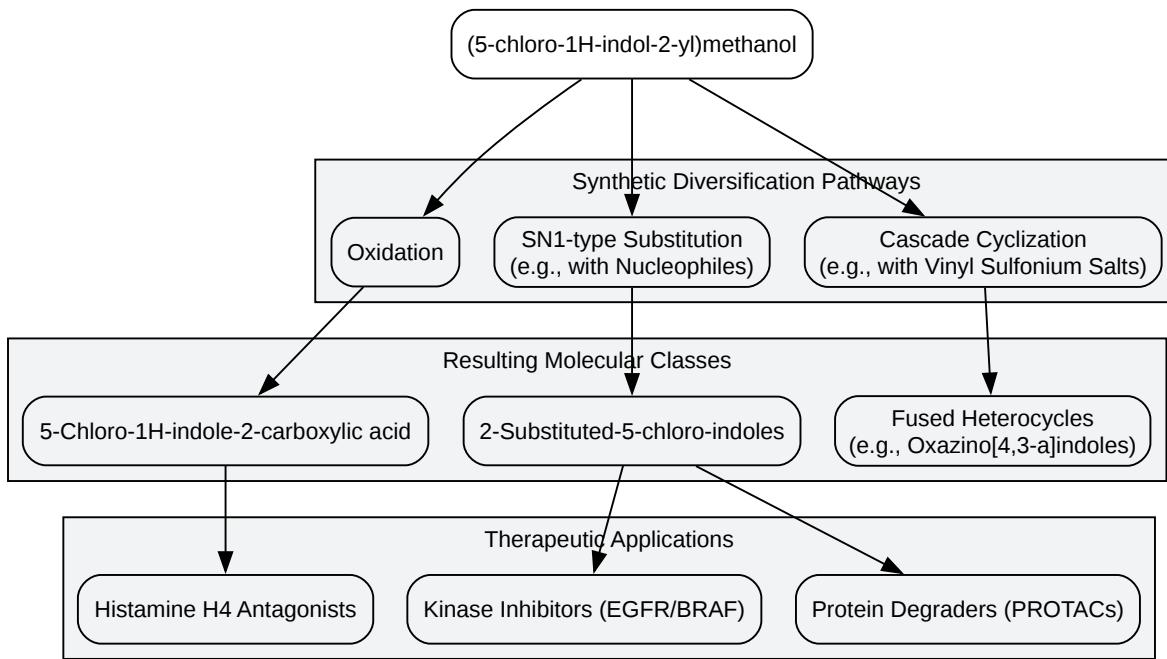
- The downfield singlet at 11.27 ppm is characteristic of the indole N-H proton.
- The aromatic protons on the benzene ring appear in the 7.06-7.84 ppm range. The splitting pattern reflects their coupling relationships.
- The singlet at 6.31 ppm is assigned to the proton at the C3 position of the pyrrole ring.
- The triplet at 5.36 ppm corresponds to the hydroxyl proton, which couples with the adjacent methylene protons. The methylene protons themselves would appear as a doublet coupled to the hydroxyl proton.

While detailed IR and Mass Spectrometry data are not provided in the immediate literature, one would expect to see a broad O-H stretching band around $3200\text{-}3600\text{ cm}^{-1}$ and an N-H stretch around 3400 cm^{-1} in the IR spectrum. The mass spectrum should show a molecular ion peak (M^+) at m/z 181, along with a characteristic $M+2$ peak at m/z 183 (approximately one-third the intensity) due to the ^{37}Cl isotope.[10]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **(5-chloro-1H-indol-2-yl)methanol** stems from the reactivity of its hydroxymethyl group and the established pharmacological importance of the 5-chloro-indole scaffold.

Reactivity Profile


The 2-hydroxymethyl group is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo nucleophilic substitution. Under acidic conditions or in the presence of a Lewis acid, the alcohol can be converted into a reactive intermediate, such as an indolyl-2-methyl carbocation, which is susceptible to attack by a wide range of nucleophiles. This $\text{S}N1$ -type reactivity is a powerful tool for C-C and C-N bond formation at the 2-position of the indole.[11][12]

Application as a Synthetic Building Block

This compound is a key intermediate in the synthesis of more complex heterocyclic systems and potential drug candidates.

- Cascade Reactions: It serves as a precursor in cascade addition-cyclization reactions with vinyl sulfonium salts to efficiently generate oxazino[4,3-a]indoles.[4]
- Histamine H₄ Receptor Antagonists: The related 5-chloro-1H-indole-2-carboxylic acid, which can be synthesized from **(5-chloro-1H-indol-2-yl)methanol** via oxidation, is a crucial component in the synthesis of potent antagonists like 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120).[6]
- Protein Degraders: It is commercially available and classified as a building block for protein degraders, suggesting its use in constructing PROTACs (Proteolysis Targeting Chimeras) or

molecular glues.[5]

[Click to download full resolution via product page](#)

Caption: Synthetic utility and therapeutic relevance of the title compound.

Significance of the 5-Chloro-Indole Scaffold

The 5-chloro-indole moiety is a key pharmacophore in modern drug discovery.[3] Its inclusion in a molecule can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. Derivatives have shown significant promise as:

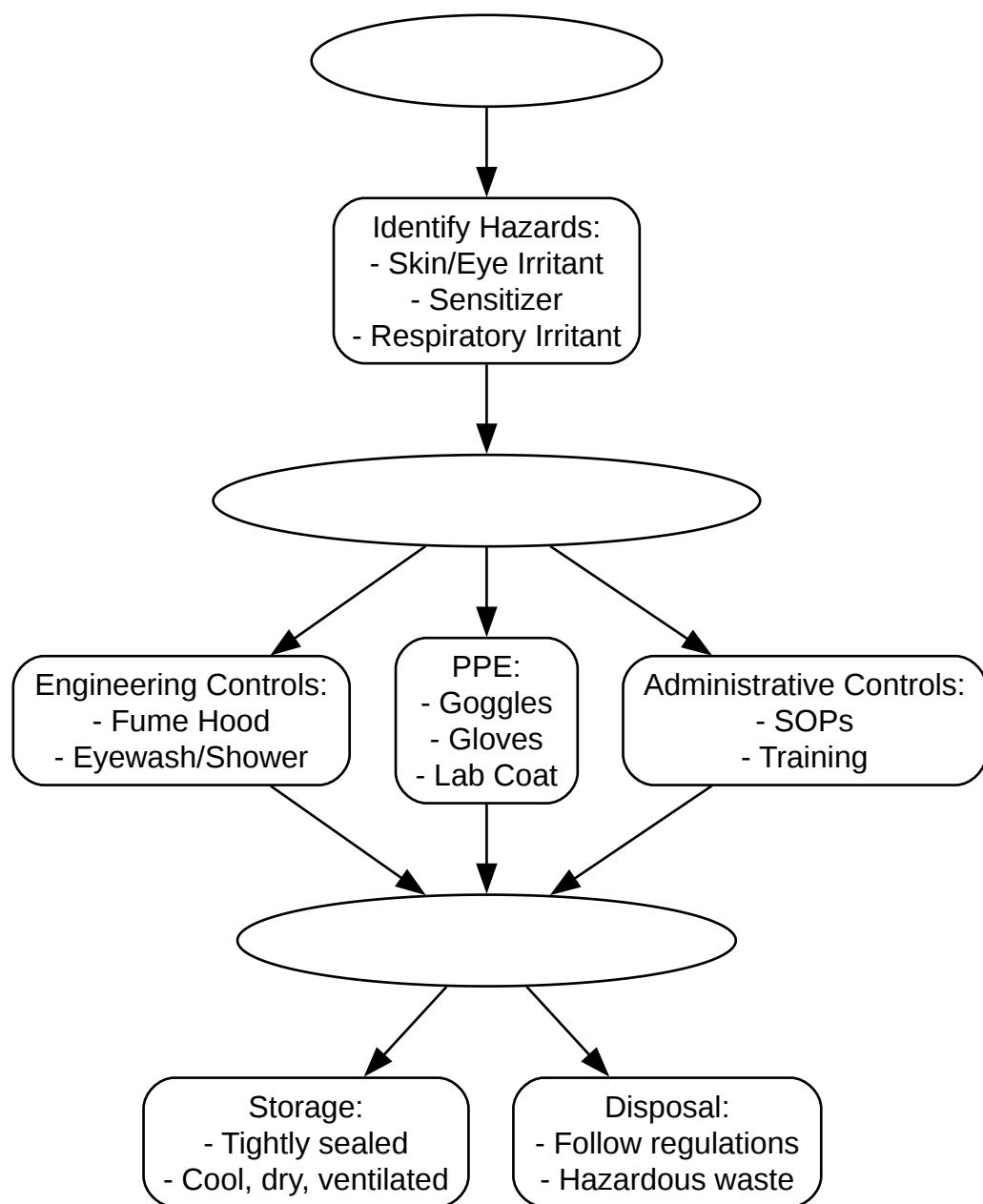
- Kinase Inhibitors: The scaffold is integral to the design of inhibitors for cancer-related kinases like EGFR and BRAF.[13]
- Antiviral Agents: It is a component of inhibitors targeting viral proteins, such as the Respiratory Syncytial Virus (RSV) fusion protein.[13]

- Antitubercular Agents: Various indole-based compounds are being investigated for their potential to inhibit targets in *Mycobacterium tuberculosis*.[\[2\]](#)

Safety and Handling

As a laboratory chemical, **(5-chloro-1H-indol-2-yl)methanol** must be handled with appropriate caution. The following information is based on its GHS classification and general best practices for handling heterocyclic compounds.[\[7\]](#)[\[14\]](#)[\[15\]](#)

Table 3: GHS Hazard Classification[\[7\]](#)


Hazard Class	Hazard Statement	Signal Word
Skin Irritation (Category 2)	H315: Causes skin irritation	Warning
Skin Sensitization (Category 1)	H317: May cause an allergic skin reaction	Warning
Eye Irritation (Category 2)	H319: Causes serious eye irritation	Warning

| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | Warning |

Recommended Handling Protocol

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[15\]](#) Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[\[16\]](#)
 - Body Protection: Wear a full-sleeved laboratory coat.

- General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[14] Avoid creating dust when weighing or transferring the solid.
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents.[14]
- Spill & Disposal: In case of a spill, wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

[Click to download full resolution via product page](#)

Caption: Risk assessment and safe handling workflow for the title compound.

Conclusion

(5-chloro-1H-indol-2-yl)methanol is more than a simple chemical intermediate; it is a strategically designed building block that offers a gateway to a vast chemical space of pharmacologically relevant molecules. Its straightforward synthesis, well-defined reactivity, and the proven value of its core scaffold make it an indispensable tool for medicinal chemists and drug discovery professionals. By understanding its properties and handling it with the requisite care, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.

References

- (No source)
- MDPI. An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. [\[Link\]](#)
- J&K Scientific. (5-Chloro-1H-indol-2-yl)-methanol, 98% | 53590-47-9. [\[Link\]](#)
- HDH Pharma Inc. **(5-chloro-1H-indol-2-yl)methanol**, min 97%. [\[Link\]](#)
- (No source)
- (No source)
- PubChem. **(5-chloro-1H-indol-2-yl)methanol**. [\[Link\]](#)
- (No source)
- (No source)
- (No source)
- ResearchGate. Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. [\[Link\]](#)
- Royal Society of Chemistry.
- (No source)
- NIH National Center for Biotechnology Information. Biomedical Importance of Indoles. [\[Link\]](#)
- (No source)

- NIH National Center for Biotechnology Information. Regioselective Reaction of 2-Indolylmethanols with Enamides. [Link]
- (No source)
- NIH National Center for Biotechnology Information. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. [Link]
- (No source)
- MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. (5-chloro-1H-indol-2-yl)methanol | C9H8ClNO | CID 12203316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (5-chloro-1H-indol-2-yl)methanol(53590-47-9) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Regioselective Reaction of 2-Indolylmethanols with Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Foreword: The Strategic Value of a Halogenated Indole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2774249#5-chloro-1h-indol-2-yl-methanol-cas-number-53590-47-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com